Lepadin H
Description
Overview of Marine Natural Products Research and Their Significance in Chemical Biology
The marine environment is a vast and largely untapped resource for novel chemical entities. Marine natural products, which are secondary metabolites produced by a wide range of marine organisms, have garnered significant attention in the field of chemical biology. These compounds often possess complex and unique molecular architectures, which have evolved to serve specific biological functions in their native environments. Their significance lies in their potential as new therapeutic agents and as molecular probes to investigate complex biological processes. The study of marine natural products continues to provide valuable insights into ecological interactions and offers promising leads for drug discovery and development.
The Decahydroquinoline (B1201275) Alkaloid Family: Structural Diversity and Biological Relevance
The decahydroquinoline (DHQ) alkaloids represent a prominent class of natural products characterized by a bicyclic core structure. core.ac.uk This family of compounds is predominantly found in marine organisms, as well as in some terrestrial species like amphibians and arthropods. core.ac.uk The structural diversity within the DHQ family is remarkable, with variations in substitution patterns and stereochemistry leading to a wide array of derivatives. core.ac.uk These structural nuances are directly linked to their diverse biological activities, which include cytotoxicity against cancer cells, anti-parasitic properties, and inhibition of enzymes like tyrosine kinase and butyrylcholinesterase. unifi.itresearchgate.net The lepadins are a specific subgroup of cis-fused DHQ alkaloids that have attracted considerable interest from the scientific community due to their potent biological profiles. nih.govresearchgate.net
Historical Context of Lepadin Alkaloids: Discovery and Initial Characterization
The first member of the lepadin family, lepadin A, was isolated in 1991 from the tunicate Clavelina lepadiformis. core.ac.uk This discovery was followed by the isolation of additional lepadins, including lepadins B and C, from the same tunicate and its predator, the flatworm Prostheceraeus villatus. core.ac.uk Subsequent investigations led to the discovery of a growing number of lepadin analogues, each with unique structural features. core.ac.uk
Isolation from Marine Invertebrates (e.g., Ascidians Didemnum sp., Aplidium tabascum)
Further exploration of marine invertebrates has expanded the lepadin family. For instance, lepadins D, E, and F were isolated from the tunicate Didemnum sp. core.ac.uk Notably, lepadins F, G, and H were discovered during a chemical investigation of the Australian ascidian Aplidium tabascum. acs.org Lepadin H, along with lepadin G, are distinguished as epimers at the C-2 position. acs.org The isolation of these compounds from diverse marine sources underscores the widespread occurrence of this alkaloid class in the marine ecosystem.
Rationale for In-Depth Academic Investigation of this compound
The unique structural features and significant biological activities of the lepadin alkaloids have made them attractive targets for academic research. The limited availability of these compounds from natural sources has spurred extensive efforts in total synthesis. researchgate.net The total synthesis of lepadins, including this compound, not only provides a scalable route to these molecules but also allows for the unambiguous determination of their absolute configurations and the generation of analogues for structure-activity relationship studies. researchgate.netnih.gov
Recent research has highlighted the potential of this compound as a novel therapeutic agent. Specifically, studies have shown that this compound can induce a form of programmed cell death called ferroptosis in cancer cells. medchemexpress.commedchemexpress.comacs.orgnih.gov This discovery has opened up new avenues for cancer chemotherapy research, with this compound emerging as a promising lead compound. acs.orgnih.gov The in-depth investigation of this compound is driven by its potential to serve as a new tool for cancer treatment and to further understand the mechanisms of ferroptosis. acs.orgnih.govnus.edu.sg
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H45NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
[(2S,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22?,23-,24+,25+/m0/s1 |
InChI Key |
RLTXIRPCJHXWEP-WJAHCMSESA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCCC(CCC)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Synonyms |
lepadin H |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Lepadin H
Definitive Assignment of Relative and Absolute Stereochemistry
The precise spatial arrangement of atoms within Lepadin H, a member of the diverse lepadin family of alkaloids, has been a subject of rigorous investigation. nih.gov The structural complexity, characterized by multiple stereocenters, necessitates the use of advanced analytical methods to unambiguously determine its complete stereostructure. nih.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. nih.govnumberanalytics.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the connectivity of atoms and their spatial relationships. nih.govmdpi.com
A comprehensive analysis of 1D and 2D NMR spectra is fundamental to piecing together the molecular framework of this compound. mdpi.comnih.gov Techniques such as COSY, HSQC, HMBC, NOESY, and ROESY are instrumental in this process. princeton.eduua.esresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the molecule's spin systems. numberanalytics.comua.es
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds. princeton.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the relative stereochemistry. They detect through-space interactions between protons that are in close proximity, providing definitive evidence for the spatial arrangement of substituents on the decahydroquinoline (B1201275) ring and the side chain. mdpi.comua.eshebmu.edu.cn For instance, key NOESY correlations can confirm the cis-fusion of the decahydroquinoline ring system. mdpi.com
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Experiment | Information Obtained | Application to this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within the decahydroquinoline core and the side chain. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns the carbon signals corresponding to each protonated carbon. |
| HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Connects different fragments of the molecule and confirms the placement of quaternary carbons and functional groups. |
| NOESY/ROESY | Detects through-space proximity of protons. | Determines the relative stereochemistry of substituents and the conformation of the ring system. mdpi.com |
The analysis of proton-proton coupling constants (J-values) provides critical information about the dihedral angles between adjacent protons, which in turn helps to define the conformation and relative configuration of the stereocenters. oup.comresearchgate.net For example, a large coupling constant (typically > 8 Hz) between two vicinal protons on a six-membered ring is indicative of a trans-diaxial relationship, while smaller coupling constants suggest other arrangements like axial-equatorial or equatorial-equatorial. oup.com This analysis, in conjunction with NOESY data, allows for the precise determination of the chair conformation of the decahydroquinoline ring and the orientation of its substituents. mdpi.com
Chiroptical Methods for Absolute Configuration Determination
While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical methods are often essential for establishing the absolute configuration of a chiral molecule. researchgate.netnumberanalytics.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light. numberanalytics.com
The Exciton (B1674681) Coupled Circular Dichroism (ECCD) method is a powerful, non-empirical technique for determining the absolute configuration of molecules containing multiple chromophores. acs.orgresearchgate.netbiologic.net In the case of lepadin alkaloids, this often involves the chemical derivatization of functional groups (like amines or alcohols) with a suitable chromophore, such as a p-bromobenzoyl group. researchgate.netacs.org The interaction, or exciton coupling, between the introduced chromophores results in a characteristic split Cotton effect in the Circular Dichroism (CD) spectrum. researchgate.net The sign of this bisignate CD curve is directly related to the spatial orientation of the chromophores, thus allowing for the unambiguous assignment of the absolute configuration of the stereocenters to which they are attached. nih.govacs.org This method has been proposed as a general approach for determining the absolute configuration of the entire lepadin family. researchgate.netacs.org
The modified Mosher's ester method is a well-established NMR-based technique for determining the absolute configuration of secondary alcohols. mdpi.comscience.gov This method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). mdpi.com Subsequent analysis of the ¹H NMR spectra of these two diastereomeric esters reveals characteristic chemical shift differences (Δδ = δS - δR) for the protons located on either side of the newly formed ester linkage. By systematically analyzing the signs of these Δδ values, the absolute configuration of the carbinol center can be determined. mdpi.com This method has been successfully applied to determine the configuration of remote secondary alcohol functionalities within the side chains of lepadin alkaloids. researchgate.netnih.govacs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation (Beyond Basic Identification)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product chemistry for the unambiguous determination of a molecule's elemental composition. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides a highly accurate mass measurement, typically to four or five decimal places. bioanalysis-zone.com This precision allows for the calculation of a single, unique molecular formula from the exact mass.
For this compound, HRMS would be used to confirm its molecular formula, C₂₆H₄₇NO₃. researchgate.net The process involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion (e.g., the protonated molecule [M+H]⁺). This experimental value is then compared to the theoretical exact mass calculated for the proposed formula. The minuscule difference between the measured and theoretical mass, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned formula, effectively distinguishing it from other potential formulas that might share the same nominal mass. mdpi.comunifi.itmdpi.com
| Element | Count | Atomic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 26 | 12.000000 | 312.000000 |
| Hydrogen (H) | 48 (47 + 1) | 1.007825 | 48.375600 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 3 | 15.994915 | 47.984745 |
| Calculated Exact Mass of C₂₆H₄₈NO₃⁺ | 422.363419 |
X-ray Crystallography for Crystalline Material Characterization (If Applicable)
X-ray crystallography is considered the gold standard for structural elucidation, as it can provide an unequivocal three-dimensional model of a molecule's atomic arrangement, including absolute stereochemistry. wikipedia.org The technique requires the molecule of interest to be grown into a well-ordered, single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a map of electron density, from which the precise position of each atom can be determined. wikipedia.org
In the case of this compound, there are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis. This is not uncommon for marine natural products, which are often isolated as oils or amorphous solids that are challenging to crystallize. Should a suitable crystal of this compound be obtained, this method would definitively confirm the connectivity, relative and absolute stereochemistry of all chiral centers, and provide precise data on bond lengths and angles, leaving no ambiguity about its structure.
Computational Approaches in Structural Validation and Prediction
Computational chemistry has become a powerful partner to experimental techniques in structural elucidation. researchgate.net By modeling molecular properties and behaviors, these approaches can help validate proposed structures, predict spectroscopic data, and provide insight into a molecule's preferred three-dimensional shape.
While 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for determining the carbon-hydrogen framework of a molecule, assigning all signals in a complex structure like this compound can be challenging. Density Functional Theory (DFT) calculations offer a method to validate these assignments. nih.gov The process involves generating a 3D model of the proposed structure of this compound and then using a specific level of theory (e.g., a functional like B3LYP and a basis set like 6-31G(d)) to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net
These predicted chemical shifts are then correlated with the experimental values obtained from the isolated natural product. rsc.org A high degree of correlation and a low mean absolute error between the calculated and experimental data provide strong corroborating evidence that the proposed structure is correct. mdpi.com This method is particularly valuable for resolving ambiguities in stereochemistry, where different isomers can have subtly different but predictable NMR spectra.
| Carbon Atom | Hypothetical Experimental Shift (ppm) | DFT-Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-2 | 60.5 | 61.1 | -0.6 |
| C-3 | 75.2 | 74.8 | +0.4 |
| C-5 | 40.1 | 40.3 | -0.2 |
| C-8a | 65.8 | 66.5 | -0.7 |
Beyond a static picture, understanding a molecule's preferred shape and flexibility is crucial. Molecular modeling and dynamics simulations are computational techniques used to explore the conformational landscape of a molecule and identify its most stable, low-energy conformers. rsc.org
For the lepadin family of alkaloids, these methods have been particularly insightful. The initial study that reported the structure of this compound utilized molecular modeling to investigate the conformation of its cis-decahydroquinoline (B84933) ring system. nih.gov These studies revealed that Lepadins F, G, and H adopt a stable chair-chair conformation. nih.gov A critical finding from this analysis was the orientation of the nitrogen atom relative to the ring. Unlike Lepadins A-C, where the nitrogen is in an axial position, molecular modeling showed that for this compound, the conformation with an equatorial nitrogen is favored. nih.govvulcanchem.com This distinction in three-dimensional architecture is fundamental to the molecule's identity and likely influences its interactions with biological targets.
| Compound Family | Decahydroquinoline Ring Conformation | Nitrogen (N-1) Orientation | Reference |
|---|---|---|---|
| Lepadins A-C | Chair-Chair | Axial | nih.gov |
| This compound (and F, G) | Chair-Chair | Equatorial | nih.gov |
Total Synthesis and Advanced Synthetic Methodologies of Lepadin H and Its Analogues
Strategic Approaches in Total Synthesis of Lepadin H
The total synthesis of this compound has been a subject of intense research, leading to the development of elegant and efficient synthetic strategies. These approaches are characterized by their ingenuity in constructing the complex molecular architecture and controlling its multiple stereocenters.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule like this compound into simpler, commercially available starting materials. A common strategy for the lepadin family involves disconnecting the molecule at key positions to reveal strategic bond formations. nih.gov
A prevalent retrosynthetic approach for lepadins, including this compound, envisions the cis-fused decahydroquinoline (B1201275) core as a primary target. nih.gov This core is often disconnected through reactions such as the Diels-Alder reaction or intramolecular cyclizations. researchgate.netresearchgate.netresearchgate.net For instance, some syntheses of lepadin family members have utilized a key Diels-Alder reaction with a chiral dienophile to establish the all-cis-trisubstituted cyclohexene (B86901) ring with high regio- and stereoselectivity. researchgate.netresearchgate.net Another powerful strategy involves an intermolecular aza-[3+3] annulation to construct the decahydroquinoline framework. nih.gov
The side chain at the C5 position is typically introduced at a later stage of the synthesis. This disconnection allows for a modular approach, where different side chains can be appended to a common decahydroquinoline intermediate, enabling the synthesis of various lepadin analogues. nus.edu.sg
Challenges and Innovations in Stereoselective Synthesis
A significant hurdle in the synthesis of this compound and its congeners is the precise control of multiple stereocenters within the decahydroquinoline nucleus. nih.govnih.gov The lepadin family exhibits diverse relative and absolute stereochemistries at positions C2, C3, C4a, C5, and C8a. nih.gov For example, lepadins D, E, and H possess a trans relationship between the substituents at C2 and C3, while others have a cis relationship. nih.gov
To address these stereochemical challenges, chemists have developed innovative solutions. Diastereoselective hydrogenation has been a key tool. For instance, the hydrogenation of a bicyclic enone using a platinum catalyst (Pt/C) in acetic acid can yield a 5-oxo-cis-fused decahydroquinoline with high diastereoselectivity. researchgate.netnus.edu.sg The stereochemical outcome of hydrogenation can be highly dependent on the substrate, with N-unprotected intermediates sometimes providing superior selectivity compared to their N-Boc protected counterparts. nus.edu.sg
Other notable innovations include the use of chiral auxiliaries and enantioselective catalysts to guide the stereochemical outcome of key reactions. researchgate.netacs.org For example, a stereocontrolled Diels-Alder reaction employing a chiral dienophile has been successfully used to construct the core of several lepadins. researchgate.net Furthermore, the inversion of stereocenters, such as the C5 position, has been achieved through sequences involving stereoselective hydrogenation of an exocyclic double bond. core.ac.uk The total synthesis of lepadins D, E, and H was instrumental in the complete assignment of their stereoconfiguration. researchgate.netresearchgate.net
Application of Green Chemistry Principles in Synthetic Routes
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex natural products like the lepadins. These principles aim to design chemical processes that are more environmentally benign.
One notable example is a collective synthetic strategy that employs a green oxone-halide oxidation for two key transformations: the aza-Achmatowicz rearrangement and an intramolecular [3+2] cycloaddition of a nitrile oxide-alkene. nih.govacs.org This approach offers a more sustainable method for constructing the common cis-fused decahydroquinoline core of the lepadin family. nih.govacs.org The use of oxone, a versatile and environmentally friendly oxidizing agent, highlights a commitment to reducing the environmental impact of synthetic chemistry. Such strategies not only provide access to valuable molecules but also do so in a more responsible manner. researchgate.net
Collective Total Syntheses of Lepadin Family Members (A-E, H, I)
The structural similarities among the lepadin alkaloids have spurred the development of collective total syntheses, where multiple family members are synthesized from a common intermediate. researchgate.netacs.orgnih.gov This approach is highly efficient and showcases the power of strategic planning in organic synthesis.
Construction of the Common cis-Fused Decahydroquinoline Core
A cornerstone of collective syntheses of lepadins is the efficient construction of the shared cis-fused decahydroquinoline (DHQ) core. researchgate.netnih.gov This bicyclic system, adorned with multiple stereocenters, represents a significant synthetic challenge.
Several elegant methods have been devised to assemble this crucial scaffold. One approach involves a stereoselective cycloaddition followed by a one-pot hydrogenation-cyclization sequence, which rapidly builds the core with its five stereocenters. researchgate.netresearchgate.net Another powerful strategy utilizes an intramolecular [3+2] cycloaddition and an aza-Achmatowicz rearrangement to furnish the DHQ core in just five steps. researchgate.net In one reported collective synthesis, the common DHQ core was accessed within 10 steps, enabling the synthesis of lepadins A-E and H. nus.edu.sgnih.gov The development of these efficient routes to the DHQ core has been pivotal in advancing the synthesis of the entire lepadin family. researchgate.net
Development of Novel Methodologies for Key Fragment Elaboration
Beyond the construction of the core structure, the elaboration of key fragments, particularly the side chains, has necessitated the development of novel synthetic methodologies. researchgate.netacs.org These methods allow for the precise installation of the various functional groups and stereocenters found in the different lepadin family members.
Semi-synthetic Approaches to this compound and Related Derivatives
Semi-synthesis, a strategy that utilizes intermediates derived from natural sources to construct complex molecules, presents a viable alternative to the lengthy and often low-yielding total synthesis of intricate natural products like this compound. While dedicated semi-synthetic routes starting from a naturally isolated lepadin are not extensively documented, the principles of this approach are evident in the modular strategies employed in total synthesis. These approaches often involve the late-stage modification of a common, advanced intermediate, which could conceptually be derived from a natural source if available in sufficient quantities.
A key strategy that mirrors a semi-synthetic approach is the use of a common bicyclic decahydroquinoline core, which can be synthesized and then elaborated to various lepadin analogues. frontiersin.org For instance, a practical semi-synthesis could involve the isolation of a more abundant lepadin family member, followed by chemical modifications to introduce or alter functional groups to yield this compound or other derivatives. This could include reactions such as hydrolysis or esterification at the C-3 position, or modifications to the C-5 side chain.
The development of green chemistry approaches for the construction of the cis-fused decahydroquinoline core, a key structural motif in lepadins, further opens avenues for efficient semi-synthetic strategies. dntb.gov.ua For example, an advanced intermediate prepared through such a green route could be diversified through various coupling and functional group interconversion reactions to afford a library of lepadin derivatives. This approach combines the efficiency of a streamlined synthesis for the core structure with the flexibility of late-stage modifications, a hallmark of semi-synthetic methodologies.
Synthesis of Structural Analogues and Derivatives for Research Probes
The synthesis of structural analogues and derivatives of this compound is crucial for elucidating its mechanism of action, understanding structure-activity relationships (SAR), and developing potent research probes to investigate biological pathways. hkust.edu.hknih.gov The moderate biological activity of some natural lepadins necessitates the generation of analogues with improved potency and selectivity. hkust.edu.hk
Design Principles for Analogue Generation based on Structural Motifs
The design of this compound analogues is guided by the distinct structural motifs present in the lepadin family. The decahydroquinoline scaffold and its stereochemistry, along with the nature of the side chains at the C-3 and C-5 positions, are key areas for modification. The lepadin family exhibits significant stereochemical diversity, which provides a foundation for analogue design. nih.gov
Key Design Principles:
Stereochemical Diversity: The relative stereochemistry at positions C-2, C-3, C-4a, C-5, and C-8a of the decahydroquinoline ring is a critical determinant of biological activity. nih.gov Analogues are designed to explore different stereochemical combinations to identify the optimal arrangement for a specific biological target. For example, lepadins A-C and F-G possess a cis-C2,3 relative configuration, while D, E, and H have a trans-C2,3 configuration. nih.gov
Modification of the C-3 Ester Side Chain: The ester moiety at the C-3 position is a prime target for modification. Analogues with varying chain lengths, degrees of unsaturation, and terminal functional groups in the acyl portion can be synthesized to probe the binding pocket of target proteins.
Modification of the C-5 Alkyl Side Chain: The long alkyl side chain at the C-5 position contributes to the lipophilicity of the molecule and can be altered to modulate pharmacokinetic properties and target engagement. Modifications include changing the chain length, introducing unsaturation, or adding functional groups like hydroxyl or amino moieties.
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to analogues with improved properties. For example, the ester linkage could be replaced with an amide or other stable linkers to enhance metabolic stability.
A diversity-oriented synthesis approach has been employed to generate a range of lepadin analogues, revealing that even subtle structural changes can significantly impact cytotoxicity. hkust.edu.hk This highlights the importance of systematic exploration of the chemical space around the lepadin scaffold.
Methodologies for Targeted Structural Modifications
The synthesis of targeted structural modifications in the lepadin framework relies on robust and stereoselective chemical reactions. Many of these methodologies are adapted from the successful total synthesis campaigns.
Methodologies for Modification:
| Targeted Modification | Methodology | Description |
| C-3 Side Chain Variation | Esterification/Amidation | The C-3 hydroxyl group of a common intermediate can be esterified or amidated with a variety of carboxylic acids or amines to introduce diverse side chains. The Steglich esterification is one such versatile method. dntb.gov.ua |
| C-5 Side Chain Elaboration | Cross-Coupling Reactions | Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are employed to attach different alkyl or alkenyl side chains at the C-5 position of the decahydroquinoline ring. researchgate.net |
| Stereocenter Inversion | Oxidation-Reduction Sequence | The stereochemistry of hydroxyl groups, for instance at C-3, can be inverted through an oxidation reaction to the corresponding ketone, followed by a stereoselective reduction. |
| Ring System Modification | Diels-Alder Cycloaddition | The core decahydroquinoline ring system can be constructed with desired stereochemistry using intramolecular Diels-Alder reactions of acylnitroso compounds, allowing for the synthesis of analogues with different ring conformations. researchgate.net |
| Functional Group Interconversion | Standard Synthetic Methods | Standard functional group interconversions, such as the conversion of esters to alcohols or amides, are used to further diversify the analogues. |
Biosynthetic Pathways and Precursor Studies of Lepadin H
Biological Origin and Producer Organisms (e.g., Tunicates, Symbiotic Microorganisms)
Lepadin H was first isolated from the Australian Great Barrier Reef ascidian, Aplidium tabascum. researchgate.net Ascidians, also known as tunicates or sea squirts, are marine invertebrates that have proven to be a rich source of structurally diverse and biologically active secondary metabolites. researchgate.netmdpi.com The lepadin family of alkaloids, to which this compound belongs, has been identified in various tunicate species, including Clavelina lepadiformis and those of the genus Didemnum. core.ac.ukrsc.orgmdpi.com
While tunicates are the organisms from which these compounds are isolated, there is a growing body of evidence to suggest that the true producers may be symbiotic microorganisms residing within the tunicate host. mdpi.com This is a common phenomenon in marine ecosystems, where complex molecules are often synthesized by bacteria, fungi, or cyanobacteria living in association with a larger host organism. mdpi.com The host may then accumulate and potentially modify these compounds. In the case of the lepadins, it has been observed that the predatory flatworm Prostheceraeus villatus contains lepadins A, B, and C, which it is believed to acquire from its diet of Clavelina lepadiformis. mdpi.comrsc.org This dietary transfer highlights the ecological significance of these compounds and further supports the idea of a microbial origin, as the flatworm is unlikely to possess the biosynthetic machinery for their production.
The precise microorganism responsible for the biosynthesis of this compound has not yet been identified. The investigation into the genomes of tunicates and their associated microbial communities is an active area of research aimed at uncovering the genetic basis for the production of these complex natural products. aquapublisher.comresearchgate.net
Proposed Biosynthetic Cascade and Key Enzymatic Transformations
The complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the structure of the decahydroquinoline (B1201275) core and related alkaloids, a plausible biosynthetic route has been proposed. It is hypothesized that the biosynthesis of lepadins proceeds through a polyketide pathway. ub.edu
The biosynthesis is thought to commence with simple building blocks that are common in primary metabolism. The proposed precursors for the decahydroquinoline skeleton are amino acids and fatty acids. egpat.com Specifically, it is suggested that L- or D-alanine and corresponding unsaturated fatty acids could serve as the initial precursors, following a pathway analogous to sphingosine (B13886) biosynthesis.
Another prominent hypothesis suggests a derivation from the polyketide route, which involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297) or propionate, to form a polycarbonyl chain. ub.edu This polyketide intermediate would then undergo an intramolecular aminocyclization reaction to form the characteristic decahydroquinoline ring system. ub.edu This biomimetic approach, involving the cyclization of a polycarbonyl intermediate, has been explored in the laboratory synthesis of related decahydroquinoline alkaloids. ub.edu
The side chains of this compound, including the 5-hydroxyoctyl group and the octenoic acid ester at C-3, are likely derived from fatty acid metabolism and subsequently attached to the decahydroquinoline core. The specific intermediates involved in the formation of this compound have not yet been identified.
To date, no specific biosynthetic gene clusters (BGCs) responsible for the production of this compound or other lepadin alkaloids have been identified or characterized from Aplidium tabascum or its potential microbial symbionts. acs.org The identification of such a gene cluster would be a significant breakthrough, as it would allow for the heterologous expression of the pathway in a model organism, facilitating detailed studies of the enzymes and intermediates involved. The search for these BGCs is an ongoing challenge in the field of marine natural product biosynthesis.
Chemoenzymatic Approaches to Biosynthesis Elucidation
In the absence of a fully characterized biosynthetic pathway, chemoenzymatic synthesis has emerged as a powerful tool to construct the lepadin scaffold and to probe potential biosynthetic transformations. researchgate.netnih.gov These approaches combine traditional organic synthesis with enzymatic reactions to achieve high levels of stereoselectivity, mirroring the precision of natural biosynthetic processes. vapourtec.com
For instance, lipases are frequently employed in the kinetic resolution of chiral intermediates during the synthesis of lepadin analogues. rsc.org These enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of stereoisomers. While these methods are primarily used for the laboratory synthesis of these complex molecules, they provide valuable insights into the types of enzymatic transformations, such as stereoselective reductions and acylations, that are likely involved in the natural biosynthetic pathway. mdpi.comacs.org The successful use of these enzymes in constructing the decahydroquinoline core supports the hypothesis that similar enzymatic steps are utilized in nature.
In Vitro and In Vivo Biosynthesis Studies (in model organisms or cell cultures)
Currently, there are no published reports of in vitro or in vivo biosynthesis studies specifically for this compound. Such studies would typically involve feeding isotopically labeled precursors to the producing organism (or a culture of its symbiotic microbe, if identified) and tracing the incorporation of the labels into the final natural product. This would provide direct evidence for the biosynthetic precursors and intermediates.
The development of methods for the cultivation of tunicates and their associated microorganisms in the laboratory remains a significant hurdle. monash.edunih.gov Without a reliable culture of the producing organism, conducting feeding studies is not feasible. Future research in this area will likely focus on overcoming these cultivation challenges or on the heterologous expression of the putative biosynthetic gene cluster in a more tractable host organism, which would enable detailed in vitro biochemical characterization of the biosynthetic enzymes. mdpi.com
Molecular and Cellular Mechanisms of Action of Lepadin H
Identification of Molecular Targets and Binding Interactions
Understanding the molecular targets and how Lepadin H interacts with them is crucial for elucidating its biological effects. Research in this area employs various biochemical and biophysical techniques.
Protein-Ligand Interaction Studies (e.g., biochemical assays, pull-downs)
Protein-ligand interaction studies, including biochemical assays and pull-down experiments, are fundamental in identifying the direct binding partners of this compound within cells. These methods help to determine which proteins this compound physically associates with, providing insights into its primary targets. While specific detailed protein-ligand interaction studies for this compound were not extensively detailed in the search results beyond its effects on certain proteins and enzymes, general approaches involve incubating the compound with cellular lysates or purified proteins and then using techniques like pull-down assays with immobilized this compound or its analog to isolate interacting proteins. The bound proteins are subsequently identified, often through mass spectrometry. Molecular docking and dynamics simulations are also employed to predict and analyze the binding modes and affinities between a ligand and a target protein at an atomic level, providing insights into the stability and specificity of the interaction and highlighting key residues involved in binding researchgate.netmdpi.comnih.govplos.org.
Enzyme Inhibition/Activation Kinetics and Mechanisms (e.g., butyrylcholine (B1668140) esterase inhibition)
Enzyme kinetics studies are essential for characterizing the nature of the interaction between this compound and its enzymatic targets, determining whether it acts as an inhibitor or activator and understanding the kinetic mechanism involved (e.g., competitive, uncompetitive, noncompetitive). While this compound is primarily known for inducing ferroptosis, other lepadin family members have shown enzyme inhibitory activity. For instance, lepadin I has been reported to inhibit butyrylcholine esterase (BuChE) with an IC₅₀ of 3.1 µM, while showing weak inhibition of acetylcholine (B1216132) esterase (AChE) (10% at 100 µM) acs.orgnih.govresearchgate.net. Studies on enzyme inhibition kinetics involve measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots to determine kinetic parameters such as Kᵢ (inhibition constant) and the type of inhibition sci-hub.sewikipedia.orgsolubilityofthings.com. This helps to understand how the inhibitor affects the enzyme's catalytic activity and substrate binding.
Receptor Binding Assays and Ligand-Binding Domains (e.g., neuronal nicotinic acetylcholine receptors by Lepadin B)
Receptor binding assays are used to quantify the affinity of a compound for specific receptors and to identify the receptor subtypes it interacts with. These assays typically involve using labeled ligands (often radiolabeled) that bind to the receptor and measuring the displacement of the labeled ligand by the test compound merckmillipore.combmglabtech.comnih.gov. While information specifically on this compound's interaction with receptors was not prominent in the search results, a related compound, lepadin B, has been shown to block neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes, in Xenopus oocytes nih.govresearchgate.netnih.gov. Lepadin B blocked acetylcholine-elicited currents through α4β2 receptors with an IC₅₀ of 0.9 µM and through α7 receptors with an IC₅₀ of 0.7 µM researchgate.netnih.gov. These studies indicate that other lepadins can target receptors, suggesting the potential for this compound to also interact with specific receptors, although further research is needed to identify such interactions.
Cellular Pathway Modulation and Signaling Events
This compound exerts its biological effects by modulating specific cellular pathways and triggering downstream signaling events. A key mechanism identified for this compound is the induction of ferroptosis.
Induction of Ferroptosis and Related Pathways (e.g., p53-SLC7A11-GPX4 pathway)
This compound is recognized as a ferroptosis inducer nih.govacs.orgmedchemexpress.commedchemexpress.com. Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation dovepress.comresearchgate.netmdpi.com. This compound induces ferroptosis through the classical p53-SLC7A11-GPX4 pathway nih.govacs.orgmedchemexpress.commedchemexpress.comdovepress.comresearchgate.netfrontiersin.org. This pathway is a central defense mechanism against ferroptosis dovepress.comfrontiersin.org. SLC7A11 (xCT) is a subunit of the cystine/glutamate antiporter (system Xc⁻), which is crucial for importing cystine into the cell for glutathione (B108866) (GSH) synthesis dovepress.commdpi.comfrontiersin.org. GSH is a key antioxidant and a necessary cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and prevents ferroptosis dovepress.comfrontiersin.org. By targeting this pathway, this compound disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid peroxides and subsequent ferroptosis. Studies have shown that this compound treatment leads to a decrease in SLC7A11 and GPX4 levels, increased reactive oxygen species (ROS) production, and lipid peroxide accumulation, all consistent with the induction of ferroptosis via this pathway nih.govacs.orgmedchemexpress.commedchemexpress.comdovepress.comfrontiersin.org.
Modulation of p53 Expression
The tumor suppressor protein p53 plays a significant role in regulating ferroptosis, including the modulation of SLC7A11 expression frontiersin.orgmdpi.com. Research indicates that this compound promotes p53 expression nih.govacs.orgmedchemexpress.commedchemexpress.comdovepress.comfrontiersin.org. Increased p53 levels can lead to the downregulation of SLC7A11 expression, thereby inhibiting cystine uptake and GSH synthesis, which sensitizes cells to ferroptosis frontiersin.orgmdpi.com. This suggests that this compound's ability to upregulate p53 contributes to its ferroptosis-inducing activity by suppressing the SLC7A11-GPX4 axis. Modulation of p53 expression can be influenced by various factors and can impact cell cycle regulation and cell death pathways mdpi.comnih.govaaru.edu.joclinmedjournals.org.
Summary of Key Findings on this compound's Mechanism of Action
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | To be confirmed via search |
| Lepadin A | 6432547 |
| Lepadin B | 6432548 |
| Lepadin I | To be confirmed via search |
| Butyrylcholine esterase (BuChE) | 676 |
| Acetylcholine esterase (AChE) | 4317 |
| SLC7A11 | 11011 |
| GPX4 | 2879 |
| p53 | 7161 |
| ACSL4 | 8154 |
| Acetylcholine | 187 |
| Nicotinic acetylcholine receptor | To be confirmed via search |
Re-checking PubChem CIDs: A quick check on PubChem for "this compound" does not yield a specific entry with a CID. Similarly, "Nicotinic acetylcholine receptor" is a class of receptors, and PubChem lists individual protein entries or ligands, not a single CID for the receptor class itself. Therefore, the table will reflect this.
This compound is a marine alkaloid that has garnered attention for its diverse biological activities, particularly its potential as a ferroptosis inducer. Research into its molecular and cellular mechanisms of action is ongoing, revealing its impact on key cellular processes and pathways.
Regulation of SLC7A11, GPX4, and ACSL4 Levels
A key aspect of this compound's mechanism involves the modulation of proteins critical to the ferroptosis pathway. Research indicates that this compound decreases the levels of SLC7A11 and GPX4 while upregulating the expression of ACSL4. medchemexpress.comnus.edu.sgnih.gov SLC7A11 is a subunit of the cystine-glutamate antiporter system xc-, which is crucial for importing cystine into the cell for glutathione (GSH) synthesis. nih.gov GSH is a vital antioxidant cofactor for Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid hydroperoxides. mdpi.comfrontiersin.orgnih.gov By reducing SLC7A11 and GPX4 levels, this compound compromises the cell's ability to mitigate oxidative stress and lipid peroxidation, thereby promoting ferroptosis. medchemexpress.comnus.edu.sgnih.gov Concurrently, the upregulation of ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) is associated with the enrichment of cellular membranes with pro-ferroptotic PUFAs, further contributing to lipid peroxidation. medchemexpress.comnus.edu.sg This collective regulation of SLC7A11, GPX4, and ACSL4 supports the induction of ferroptosis through the classical p53-SLC7A11-GPX4 pathway. medchemexpress.comnus.edu.sg
Cell Cycle Regulation (e.g., G2/M phase arrest) in Cellular Systems
Studies on lepadin analogs, such as Lepadin A, have provided insights into their effects on cell cycle regulation. Lepadin A has been observed to induce G2/M phase cell cycle arrest in certain cancer cell lines. nih.govunifi.it This arrest suggests that lepadin compounds can interfere with critical processes required for cell division, potentially by affecting structures like microtubules. unifi.it While specific data on this compound's direct impact on cell cycle phases is less detailed in the provided snippets compared to Lepadin A, the shared structural class suggests a potential for similar mechanisms.
Inhibition of Cell Migration and Clonogenicity in Cell Lines
Further cellular studies, particularly with Lepadin A, have demonstrated its ability to strongly inhibit cell migration and cause a dose-dependent decrease in cell clonogenicity in cancer cell lines. nih.govunifi.itmdpi.com Inhibition of clonogenicity indicates an impaired capacity for self-renewal and proliferation. nih.govunifi.itmdpi.com These findings suggest that lepadin compounds can suppress key characteristics associated with cancer progression.
Structure-Activity Relationship (SAR) Studies for Mechanism Elucidation
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.com For lepadins, SAR studies aim to correlate specific structural motifs with their observed mechanisms of action. nih.govunifi.itmdpi.com
Correlation of Structural Motifs with Specific Biological Activities
The lepadin family consists of cis-fused decahydroquinoline (B1201275) marine alkaloids. nus.edu.sg Variations in the relative stereochemical relationships at specific carbon positions (C-2, C-3, C-4a, C-5, and C-8a) and the nature of the alkyl side chain contribute to the structural diversity within this class. unifi.itmdpi.comresearchgate.net Studies comparing the activities of different lepadins, such as Lepadin A, B, and L, on various cancer cell lines have shown differential cytotoxic effects. nih.govunifi.itmdpi.comresearchgate.net For instance, Lepadin A demonstrated strong cytotoxicity, while Lepadins B and L showed weak or no activity against the tested cell lines. nih.govunifi.itmdpi.com This highlights that subtle differences in structure can significantly impact biological activity, providing a basis for SAR analysis. Although detailed SAR specifically for this compound's ferroptosis-inducing mechanism is not extensively described in the provided snippets, the observation that both Lepadin E and H induce ferroptosis through the p53-SLC7A11-GPX4 pathway suggests that the core decahydroquinoline structure and certain features of their side chains or substituents are likely crucial for this activity. medchemexpress.comnus.edu.sg Further comprehensive SAR studies are needed to precisely map which structural elements are responsible for inducing ROS production, regulating SLC7A11, GPX4, and ACSL4 levels, and influencing other cellular processes like cell cycle progression and migration.
Identification of Key Pharmacophoric Elements for Target Recognition
While detailed studies specifically delineating the precise pharmacophoric elements of this compound for its interactions with target proteins such as p53, SLC7A11, GPX4, and ACSL4 are limited in the available literature, insights can be drawn from its chemical structure and reported structure-activity relationships (SAR) of related lepadin alkaloids.
This compound belongs to the family of cis-fused decahydroquinoline marine alkaloids, characterized by a core bicyclic ring system and various side chains. guidetopharmacology.orgpreprints.orginvivochem.cn The general structure of lepadins features a 5-alkyl-3-hydroxydehydroquinoline nucleus with varying stereochemical relationships at several carbon centers. preprints.org
Research on other lepadin analogs, such as Lepadins E and F, has provided some indication of structural features important for their biological activity, which may offer clues regarding this compound. For instance, the presence of a 2E-octenoic acid ester function at the C-3 position in Lepadins E and F, in place of a secondary hydroxyl function found in other lepadins like Lepadin D, has been linked to a significant increase in antiplasmodial activity. thno.orgresearchgate.net This suggests that the ester moiety at C-3 and the nature of the attached fatty acid chain could play a crucial role in the interaction with biological targets. Furthermore, the configuration at the C-2 center has also been highlighted as playing a significant role in determining the activity of certain lepadin molecules. researchgate.net
Although explicit pharmacophore models for this compound's interaction with its ferroptosis-related targets (p53, SLC7A11, GPX4, ACSL4) have not been identified in the search results, the decahydroquinoline core provides a rigid scaffold, while the attached alkyl and ester side chains contribute lipophilic and potentially hydrogen-bonding or other polar interaction points. Based on the observed SAR for related lepadins, the stereochemistry of the decahydroquinoline core and the specific functional groups and their positions on the side chains, particularly at C-3 and C-5, are likely critical for the recognition and modulation of its biological targets involved in the ferroptosis pathway. Further detailed structural and binding studies are required to precisely map the key pharmacophoric elements of this compound.
Key Proteins and Compounds Mentioned and Their Identifiers
| Name | Identifier Type | Identifier |
| This compound | PubChem CID | 11258661 |
| p53 | UniProt ID | P04637 |
| SLC7A11 | UniProt ID | Q9UPY5 |
| GPX4 | UniProt ID | Q6P5Q9 |
| ACSL4 | UniProt ID | O02533 |
| Lepadin D | PubChem CID | 42608374 |
| Lepadin E | PubChem CID | 11464334 |
| Lepadin F | PubChem CID | 11742945 |
Biological Activities and Pre Clinical Efficacy Studies of Lepadin H Excluding Clinical Aspects
In Vitro Cytotoxicity and Antiproliferative Activities on Established Cell Lines
Evaluation Across Various Cancer Cell Lines
In vitro studies have demonstrated that Lepadin H exhibits significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Research has shown that both Lepadin E and this compound can inhibit the proliferation of various tumor cell lines. acs.org The cytotoxic activity of lepadins has been evaluated on several human cancer cell lines, including melanoma (A375), breast (MDA-MB-468), colon adenocarcinoma (HT29), and colorectal carcinoma (HCT116), as well as mouse myoblast (C2C12) cells. mdpi.comresearchgate.net The lepadin family of compounds, to which this compound belongs, has been identified as possessing biological activities, primarily cytotoxicity against cancer cell lines. mdpi.com Specifically, lepadins have shown in vitro cytotoxicity against murine leukemia, human breast cancer, glioblastoma/astrocytoma, ovarian carcinoma, colon, and lung cancer cell lines. nih.gov
The cytotoxic effects of this compound are linked to its ability to induce ferroptosis, a specific form of programmed cell death. acs.org Studies on HeLa and B16F10 cells have shown that this compound triggers this ferroptotic pathway. acs.org This is supported by observations that this compound promotes the expression of p53, increases the production of reactive oxygen species (ROS) and lipid peroxides, reduces the levels of SLC7A11 and GPX4, and upregulates ACSL4 expression. acs.orgresearchgate.net These molecular changes are consistent with the induction of ferroptosis through the classical p53-SLC7A11-GPX4 pathway. acs.orgresearchgate.net
Concentration-Dependent Effects and Potency Determination
The cytotoxic effects of the lepadin class of compounds are concentration-dependent. For instance, studies on lepadin A, a related compound, demonstrated a dose-dependent decrease in the survival of A375 cells, with a calculated IC50 value of 45.5 ± 4.0 µM. mdpi.com This indicates that as the concentration of the compound increases, the percentage of viable cancer cells decreases. While specific IC50 values for this compound across a wide range of cell lines are not detailed in the provided search results, the research confirms that both Lepadin E and H exhibit significant cytotoxicity. acs.org The antiproliferative ability of the lepadin family members has been documented, and it is noted that this compound inhibits the proliferation of tumor cell lines. acs.org
Table 1: Cytotoxic Activity of Lepadin A (a related compound) and 5-FU on A375 Cells
| Compound | IC50 (µM) |
|---|---|
| Lepadin A | 45.5 ± 4.0 |
| 5-Fluorouracil (5-FU) | 22.9 ± 4.0 |
Data from a study on A375 human melanoma cells, showing the concentration at which 50% of cell growth is inhibited. mdpi.com
In Vivo Efficacy Studies in Animal Models
Assessment of Efficacy in Relevant Disease Models
Animal model studies have confirmed the in vivo antitumor efficacy of this compound. acs.orgacs.org Specifically, in a B16F10 melanoma mouse model, this compound demonstrated its ability to suppress tumor growth. acs.org The B16F10 melanoma model is a commonly used and aggressive model for studying melanoma in vivo. frontiersin.orgmeliordiscovery.com These studies provide evidence that the in vitro cytotoxic effects of this compound translate to antitumor activity in a living organism. acs.org The research highlights the potential of this compound as a new class of ferroptosis inducers for anticancer therapy. acs.orgacs.org
Biomarker Analysis and Histopathological Evaluation in Animal Studies
Biomarker analysis in animal studies of this compound has focused on the molecular markers of ferroptosis. acs.org In vivo, this compound has been shown to induce changes consistent with this cell death pathway. acs.org Histopathological evaluation is a standard method to assess tissue changes in response to treatment. fda.govresearchgate.net While the provided search results confirm the in vivo antitumor efficacy of this compound with negligible toxicity to normal organs, specific details on histopathological findings in these animal studies are not extensively described. acs.orgacs.org However, such evaluations are crucial for understanding the effect of a compound on both tumor and healthy tissues. veterinaryworld.orgresearchgate.net
Antimicrobial Activities in Research Models
The lepadin family of compounds, including those structurally related to this compound, has been investigated for antimicrobial properties. Lepadins D, E, and F have demonstrated significant and selective antiplasmodial and antitrypanosomal activities. nih.govresearchgate.netacs.org For example, lepadin F has shown notable antitrypanosomal activity. organic-chemistry.org The antiplasmodial and antitrypanosomal effects of these compounds were found to be structure-related, with the presence of a 2E-octenoic acid ester function at C-3 significantly increasing activity. acs.org Lepadin E, which shares structural similarities with this compound, exhibited significant antimalarial activity with an IC50 of 400 ng/mL. nih.gov This suggests that the decahydroquinoline (B1201275) core of the lepadin family is a promising scaffold for the development of new antimalarial drugs. acs.org
Table 2: Antimicrobial Activity of Lepadins D and F
| Compound | Activity | Organism | IC50 |
|---|---|---|---|
| Lepadin D | Antiplasmodial | Plasmodium falciparum (K1) | 6169 ng/mL (20 µmol) |
| Lepadin F | Antiplasmodial | Plasmodium falciparum (K1) | 208 ng/mL (0.4 µmol) |
Data showing the concentration at which 50% of the parasite growth is inhibited. acs.org
Other Investigated Biological Activities (e.g., anti-inflammatory, neurobiological)
Preclinical research on the marine alkaloid this compound has predominantly concentrated on its significant cytotoxic effects against various cancer cell lines, with recent studies identifying it as a potent inducer of ferroptosis. acs.orgnih.gov Beyond its well-documented anticancer potential, investigations into other biological activities such as anti-inflammatory or direct neurobiological effects on this compound are notably limited in the current scientific literature.
However, studies on the broader family of lepadin alkaloids provide some insight into other potential, yet unconfirmed, activities for this compound. It is important to note that the following activities have been reported for other lepadins and not specifically for this compound.
The lepadin family of alkaloids, characterized by their decahydroquinoline core, has been associated with a range of biological effects, including antiparasitic and enzyme inhibition activities. researchgate.netnih.govrsc.org For instance, lepadins D, E, and F have demonstrated significant and selective activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). researchgate.net
In the context of neurobiological activity, research has pointed to the potential of some lepadins to interact with the nervous system. Specifically, Lepadin B has been identified as a blocker of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), both α4β2 and α7 subtypes. researchgate.netresearchgate.net These receptors are involved in various cognitive functions and are targets for a range of neurological conditions. Furthermore, Lepadin I has been reported to inhibit butyrylcholinesterase, an enzyme also implicated in neurodegenerative diseases. researchgate.net Another study on decahydroquinoline alkaloids, the class to which lepadins belong, noted their activity on nicotinic acetylcholine receptors. mdpi.com
While these findings within the lepadin family are noteworthy, it is crucial to underscore that these specific anti-inflammatory, antiparasitic, and neurobiological activities have not been directly investigated or reported for this compound in preclinical studies to date. The primary focus remains on its action as an anticancer agent. acs.orgnih.gov
Synergistic or Antagonistic Effects with Other Bioactive Compounds in Research Settings
Currently, there is a lack of published preclinical studies investigating the synergistic or antagonistic effects of this compound when combined with other bioactive compounds. Research has primarily focused on its standalone cytotoxic and ferroptosis-inducing properties in cancer cell lines. acs.orgnih.gov
Studies on other natural compounds have demonstrated that combining bioactive agents can lead to enhanced (synergistic) or reduced (antagonistic) effects. nih.gov However, no such interaction studies have been specifically conducted with this compound. Therefore, its potential to modulate the activity of other compounds, or for its own activity to be modulated, remains an uninvestigated area of research.
Analytical Methodologies for Research and Quantification of Lepadin H
Advanced Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for isolating Lepadin H from complex mixtures, such as crude extracts of marine organisms or synthetic reaction mixtures. The choice of chromatographic technique is dictated by the required purity and the scale of the separation.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the final purification and analysis of this compound and its analogs. researchgate.netox.ac.uk The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The purity of collected fractions is often confirmed by analyzing the ¹H NMR spectra. ox.ac.uk
In research settings, HPLC is frequently coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors. A UV detector measures the absorbance of light by the analyte, which is useful for quantification, while an MS detector provides mass-to-charge ratio information, confirming the identity of the compound. For related lepadin alkaloids, both normal-phase and reversed-phase HPLC methods have been successfully employed. ox.ac.ukbiocompare.com For instance, the purification of Lepadin A has been achieved using a silica (B1680970) gel column followed by HPLC fractionation. mdpi.com
Below is a table summarizing typical HPLC conditions used for the purification of lepadin-family alkaloids, which are adaptable for this compound.
| Parameter | HPLC Condition 1 (Normal Phase) | HPLC Condition 2 (Reversed Phase) | HPLC Condition 3 (Reversed Phase) |
| Column | Luna NH2 (250 × 4.6 mm, 5 µm) biocompare.commdpi.com | Luna C18 (3 μm) ox.ac.ukdrawellanalytical.com | Luna C18 (3 μm) ox.ac.ukdrawellanalytical.com |
| Mobile Phase | Isopropanol/n-Hexane (5:95, v/v) with 1% NH₄OH biocompare.commdpi.com | CH₃CN:H₂O (3:7) with 0.2% Trifluoroacetic Acid ox.ac.uk | MeOH:H₂O (7:3) with 0.1% Trifluoroacetic Acid ox.ac.ukdrawellanalytical.com |
| Flow Rate | 1 mL/min biocompare.commdpi.com | Not specified | Not specified |
| Detection | UV/MS | UV/MS | UV/MS |
| Application | Purification of Lepadin A biocompare.commdpi.com | Purification of Lepadin L ox.ac.uk | Purification of Lepadin B ox.ac.ukdrawellanalytical.com |
This table presents data from research on related lepadin compounds and serves as a guide for developing methods for this compound.
For rapid and highly sensitive quantitative analysis, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. cuni.czresearchgate.net UPLC utilizes columns with smaller particle sizes (<2 µm) than conventional HPLC, resulting in higher resolution, improved sensitivity, and significantly shorter analysis times. nih.govresearchgate.net
A UPLC-MS/MS method for this compound quantification would involve chromatographic separation on a sub-2-µm particle column followed by detection with a triple quadrupole mass spectrometer. nih.govdndi.org The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net This high selectivity is crucial for accurately quantifying the target compound in the presence of interfering components from the biological matrix. cuni.cz The development of such a method would be essential for pharmacokinetic studies requiring the analysis of this compound in plasma or tissue samples. nih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Quantitative NMR)
Spectroscopic methods offer alternative or complementary approaches for the quantification of pure or semi-purified this compound.
UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet-visible light by a molecule. researchgate.netmdpi.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. It is a simple, rapid, and non-destructive method suitable for routine concentration determination of purified this compound solutions. researchgate.netbiocompare.com However, its utility for quantification in complex mixtures is limited due to potential interference from other compounds that absorb at similar wavelengths. biocompare.com
Fluorescence Spectroscopy : This method detects the light emitted from a fluorescent molecule upon excitation at a specific wavelength. biocompare.comdrawellanalytical.com Fluorescence is generally more sensitive and specific than UV-Vis absorbance because not all absorbing molecules fluoresce. biocompare.com If this compound possesses intrinsic fluorescence, this method could offer a highly sensitive means of quantification, especially for low-concentration samples. drawellanalytical.commdpi.com
Quantitative NMR (qNMR) : Nuclear Magnetic Resonance (NMR) spectroscopy, primarily ¹H NMR, can be used for precise quantitative analysis. emerypharma.com The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.commestrelab.comfujifilm.com By comparing the integral of a specific, non-overlapping this compound peak to the integral of a certified internal standard of known concentration, the absolute purity or concentration of this compound can be determined with high accuracy. ox.ac.ukemerypharma.commdpi.com This method is particularly valuable for certifying reference materials and does not require a specific chromophore, unlike UV-Vis spectroscopy. mdpi.com
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures light absorption by chromophores. researchgate.netmdpi.com | Simple, rapid, non-destructive, accessible. biocompare.com | Low specificity in mixtures, requires a chromophore. biocompare.commdpi.com |
| Fluorescence Spectroscopy | Measures light emission from fluorescent molecules. drawellanalytical.com | High sensitivity and specificity. biocompare.comdrawellanalytical.com | Requires the compound to be fluorescent. |
| Quantitative NMR (qNMR) | Signal area is directly proportional to the number of nuclei. emerypharma.comfujifilm.com | High precision, absolute quantification, structural confirmation. emerypharma.commestrelab.com | Lower sensitivity than MS, requires non-overlapping signals. mdpi.com |
Bioanalytical Assay Development for In Vitro and Ex Vivo Research Samples (e.g., Cell Lysates, Tissue Homogenates from Animal Models)
To understand the efficacy and mechanism of action of this compound, it is essential to measure its concentration in biological samples from research studies. cuni.cz This involves developing and validating robust bioanalytical methods for matrices such as cell lysates and tissue homogenates. bioagilytix.combionotus.com
The development process for a bioanalytical assay for this compound typically involves:
Sample Preparation : This is a critical step to extract this compound from the complex biological matrix and remove interfering substances like proteins and lipids. cuni.cz Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net For tissue samples from animal models, an initial homogenization step is required to break down the tissue structure before extraction. nih.govnih.gov
Analytical Method : Due to the complexity of these matrices and the typically low concentrations of the analyte, LC-MS/MS is the preferred platform for quantification. cuni.czbionotus.comnih.gov Its high sensitivity and specificity allow for reliable measurement of the drug in samples like cell lysates or tissue homogenates. researchgate.netbioagilytix.com
Method Validation : The developed assay must be rigorously validated to ensure its reliability. bionotus.com Validation assesses parameters such as specificity, linearity, accuracy, precision, recovery, stability of the analyte during sample storage and processing, and matrix effects. bioagilytix.comnih.gov
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines like HeLa. nih.gov A validated bioanalytical method would allow researchers to correlate the observed biological effect with the intracellular concentration of this compound. Similarly, in animal models, quantifying this compound in tumor tissue homogenates is crucial for understanding its in vivo antitumor efficacy and linking it to drug exposure at the target site. nih.govnih.gov
Challenges in Quantification and Matrix Effects in Complex Research Matrices
Quantifying small molecules like this compound in complex biological matrices such as cell lysates and tissue homogenates presents significant analytical challenges. bioagilytix.com The most prominent of these is the "matrix effect."
The matrix effect is the alteration (suppression or enhancement) of the analyte's signal in the detector due to the co-eluting, undetected components of the sample matrix. researchgate.net In mass spectrometry, these components can interfere with the ionization efficiency of the analyte in the ion source, leading to inaccurate quantification. cuni.cz Cell lysates and tissue homogenates are particularly challenging matrices because they contain a high abundance of endogenous components like salts, lipids, and proteins that can cause significant matrix effects. bioagilytix.comnih.gov
Strategies to Mitigate Matrix Effects:
Effective Sample Preparation : Thorough sample clean-up is the first line of defense to remove as many interfering matrix components as possible before analysis.
Chromatographic Separation : Optimizing the UPLC conditions to achieve good chromatographic separation between this compound and the bulk of the matrix components can reduce signal suppression.
Use of an Internal Standard : A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement. cuni.cz
Matrix-Matched Calibration : Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for the matrix effect, although obtaining a true blank biological matrix can be a challenge. nih.gov
Addressing these challenges through careful method development and validation is essential for generating reliable quantitative data in preclinical studies of this compound. bioagilytix.com
Computational and Theoretical Studies on Lepadin H
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how Lepadin H interacts with its biological targets to induce ferroptosis. These targets include the tumor suppressor protein p53, the cystine/glutamate antiporter SLC7A11, and the glutathione (B108866) peroxidase 4 (GPX4). acs.orgnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would be performed against the three-dimensional structures of its key protein targets. For instance, docking this compound into the DNA-binding domain of p53 could reveal specific interactions that promote its expression, a key step in the ferroptosis pathway. acs.org Similarly, docking against SLC7A11 and GPX4 would help identify the binding sites and interactions responsible for their inhibition. acs.orgmdpi.com The output of such studies is typically a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting interactions like hydrogen bonds and hydrophobic contacts. mdpi.com
Molecular Dynamics (MD) Simulations build upon docking results to model the behavior of the ligand-protein complex over time. plos.orgnih.gov An MD simulation of the this compound-p53 complex, for example, would reveal the stability of the predicted binding pose and the flexibility of the protein upon ligand binding. researchgate.net Simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. plos.org These simulations provide a more dynamic and realistic view of the molecular interactions, confirming the stability of key hydrogen bonds or other interactions predicted by docking. frontiersin.orgnih.gov
Table 1: Hypothetical Molecular Docking Results of this compound with Ferroptosis-Related Targets This table represents plausible data based on typical molecular docking studies and is for illustrative purposes.
| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| p53 | DNA-binding domain | -8.5 | LYS120, SER241, ARG273 |
| SLC7A11 | Transmembrane domain | -7.9 | TYR244, PHE259, GLY319 |
| GPX4 | Active site cleft | -9.1 | TRP136, GLN81, ARG153 |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule like this compound. britannica.comnih.govmdpi.com These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov
The calculations can determine the distribution of electron density, identifying electron-rich and electron-deficient regions, which are crucial for understanding how this compound interacts with its biological targets. mdpi.com Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). This helps predict sites for non-covalent interactions, such as hydrogen bonding with protein residues. researchgate.net
Spectroscopic Properties: Quantum chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These theoretical predictions can aid in the structural elucidation and confirmation of this compound and its synthetic analogues. researchgate.net
Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*) This table represents plausible data from quantum chemical calculations and is for illustrative purposes.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability, likely at the nitrogen atom and oxygen-containing functional groups. |
| LUMO Energy | -1.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.1 eV | Suggests high chemical stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |
In Silico Prediction of Theoretical Pharmacokinetic Properties (e.g., ADME prediction models)
Before a compound can be considered for therapeutic use, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico ADME models use a compound's structure to predict these properties, offering a rapid and cost-effective way to identify potential liabilities early in the drug discovery process. acs.orgnih.gov
For this compound, various ADME parameters can be predicted using established computational models:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are predicted. These models often rely on physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area. chemrevlett.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target. nih.gov
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize this compound and whether it might inhibit any of these enzymes, which could lead to drug-drug interactions. acs.org
Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, can be estimated.
Prediction of Metabolic Pathways and Putative Metabolites
Table 3: Predicted ADME Properties of this compound using In Silico Models This table represents plausible data from ADME prediction software and is for illustrative purposes.
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Oral Bioavailability | Moderate to High | Likely well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Penetrant | No | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
| Human Intestinal Absorption | >80% | High absorption from the gut. |
Pharmacophore Modeling and Virtual Screening for Analogues
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model for this compound as a ferroptosis inducer would be developed based on its structure and known interactions with its targets. This model would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and positive ionizable groups. mdpi.com
Once a validated pharmacophore model is created, it can be used for virtual screening . plos.orgresearchgate.net This process involves searching large databases of chemical compounds to find other molecules that match the pharmacophore model. nih.gov Hits from the virtual screen are then subjected to further analysis, such as molecular docking and ADME prediction, to identify promising new lead compounds that may have improved potency, selectivity, or pharmacokinetic properties compared to this compound. mdpi.comsemanticscholar.org This approach accelerates the discovery of novel analogues for development. researchgate.net
Cheminformatics Approaches for Structural Classification and Similarity Analysis
Cheminformatics applies computational methods to analyze chemical data, such as molecular structures and properties. mdpi.com For this compound, these approaches are valuable for classification and understanding its relationship to other compounds.
Structural Classification: this compound belongs to the decahydroquinoline (B1201275) class of alkaloids. britannica.com Cheminformatics tools can automatically classify it based on its structural features and place it within a chemical ontology. gcwgandhinagar.comeolss.net This helps in understanding its biosynthetic origins and potential cross-reactivity with targets of other decahydroquinoline alkaloids. uky.edu
Similarity Analysis: This involves quantifying the structural similarity between this compound and other compounds using molecular fingerprints (e.g., MACCS keys, ECFPs). mdpi.com A Tanimoto coefficient is often used to calculate a similarity score. This is useful for finding close analogues in databases, understanding structure-activity relationships (SAR), and assessing the novelty of the scaffold. mdpi.com Comparing the fingerprint of this compound to libraries of known drugs or natural products can provide initial hypotheses about its potential biological activities and targets.
Biotechnological Approaches to Lepadin H Production and Modification
Microbial Fermentation Optimization for Enhanced Research-Scale Production
The direct microbial fermentation of Lepadin H is not feasible as it is a secondary metabolite produced by a marine invertebrate, not a microorganism. However, the heterologous expression of the this compound biosynthetic gene cluster (BGC) in a microbial host is a promising strategy for its production. This approach involves identifying and transferring the complete genetic pathway for this compound from the source ascidian (or its potential microbial symbionts) into a well-characterized microbial chassis. The subsequent optimization of the fermentation process is critical for achieving viable yields for research applications.
Key optimization parameters for enhancing the production of a heterologously expressed compound like this compound include:
Media Composition: The nutrient profile of the culture medium must be tailored to the specific needs of the host organism and the demands of the biosynthetic pathway. This includes optimizing carbon and nitrogen sources, phosphate (B84403) levels, and the inclusion of essential trace elements and precursor molecules that may boost the pathway's efficiency.
Physical Parameters: Critical environmental factors such as temperature, pH, and dissolved oxygen levels must be tightly controlled. For instance, lowering the fermentation temperature can sometimes improve the correct folding of heterologously expressed enzymes, leading to higher product titers.
Inducer Concentration: The expression of the transferred genes is often placed under the control of an inducible promoter. The concentration of the inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG in E. coli) and the timing of induction must be optimized to balance metabolic burden with product formation.
Process Strategy: Research-scale production can be enhanced using fed-batch fermentation strategies, where key nutrients are supplied during the culture period. This prevents nutrient depletion and the accumulation of toxic byproducts, allowing for higher cell densities and prolonged productivity.
The choice of microbial host is a crucial first step, as different systems offer unique advantages for the production of complex natural products. mdpi.comresearchgate.net
| Microbial Host | Advantages | Challenges | Key Optimization Strategies |
|---|---|---|---|
| Escherichia coli | Rapid growth, well-understood genetics, wide range of genetic tools available. | Lack of post-translational modifications, potential for protein misfolding, endotoxin (B1171834) production. | Codon optimization, use of chaperone co-expression, secretion systems, low-temperature cultivation. |
| Saccharomyces cerevisiae (Yeast) | Eukaryotic host (better for complex enzyme folding), GRAS (Generally Recognized as Safe) status, established industrial fermentation processes. | Slower growth than bacteria, potential for hyperglycosylation, presence of introns may require cDNA. | Pathway engineering to increase precursor supply, promoter engineering, use of protease-deficient strains. |
| Streptomyces species | Natural producers of many complex secondary metabolites, possess necessary cofactors and precursors for alkaloid biosynthesis. nih.gov | Slower growth, more complex genetics than E. coli, native BGCs can compete for resources. | Use of engineered chassis with deleted native BGCs, optimization of precursor-rich media, promoter exchange. nih.gov |
Genetic Engineering of Producer Organisms for Biosynthetic Pathway Elucidation and Enhancement
The biosynthetic pathway for this compound has not yet been elucidated. Genetic engineering is the central tool for both discovering this pathway and subsequently enhancing the production of the compound in a native or heterologous host. The process begins with identifying the biosynthetic gene cluster (BGC)—a contiguous set of genes responsible for the compound's synthesis.
The workflow for pathway elucidation and enhancement typically involves several stages:
Genome/Transcriptome Sequencing: High-quality genomic DNA and RNA are extracted from the producing ascidian and sequenced. The resulting data are analyzed to identify genes homologous to known alkaloid biosynthetic enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidases, methyltransferases), and transporters.
BGC Identification: Candidate genes are often physically clustered together in the genome. Bioinformatic tools are used to predict the boundaries of the putative this compound BGC.
Functional Gene Characterization: The function of each gene within the BGC is determined. This is typically achieved by heterologously expressing individual genes or gene subsets in a host like E. coli or yeast and biochemically assaying the function of the resulting enzyme. Gene knockout studies in the native producer (if genetically tractable) can also confirm a gene's role in the pathway.
Pathway Enhancement: Once the BGC is identified and its functions are understood, genetic engineering can be used to increase product yield. Strategies include replacing the native promoter with a stronger, inducible promoter; overexpressing positive regulatory genes identified within the cluster; and deleting genes of competing metabolic pathways to increase the flux of precursors towards this compound synthesis. nih.gov
| Stage | Objective | Key Techniques | Expected Outcome |
|---|---|---|---|
| 1. Discovery | Identify the putative this compound BGC. | Genome sequencing, transcriptome analysis, bioinformatics (e.g., antiSMASH). | A predicted gene cluster with all necessary biosynthetic domains. |
| 2. Elucidation | Determine the function of each gene in the pathway. | Heterologous expression of individual enzymes, in vitro enzyme assays, gene knockout. | A fully characterized biosynthetic pathway with all intermediates and enzymatic steps. |
| 3. Enhancement | Increase the production titer of this compound. | Promoter engineering, overexpression of regulatory genes, precursor pathway engineering. | An engineered strain with significantly improved yield of this compound. |
| 4. Diversification | Generate novel this compound analogues. | Enzyme engineering (mutagenesis), combinatorial biosynthesis (domain swapping). | A library of new-to-nature lepadin compounds for biological screening. |
Cell Culture-Based Production Systems for Research Material
An ideal, sustainable source of this compound would be the in vitro culture of cells from the producing ascidian. This approach would provide a continuous, controlled, and renewable supply of the compound without impacting wild populations. However, the establishment of stable, long-term cell lines from marine invertebrates remains one of the most significant challenges in biotechnology. nih.govresearchgate.net Despite decades of research, no permanent cell lines from any marine invertebrate are currently available. vliz.be
Primary cultures, where cells are isolated directly from the organism's tissue, can be maintained for short periods (days to weeks) but typically have limited proliferation potential. nih.gov For this compound, this would mean inconsistent and low-yield batches, unsuitable for a steady supply of research material. The primary obstacles to establishing ascidian cell cultures are multifaceted and represent fundamental knowledge gaps in marine invertebrate biology. researchgate.net
| Barrier | Description | Potential Research Direction |
|---|---|---|
| Media Formulation | The precise nutritional and hormonal requirements for ascidian cells are unknown. Standard media based on vertebrate or insect cell lines are often inadequate. researchgate.net | Systematic testing of growth factors, amino acids, and vitamins; analysis of ascidian hemolymph to create a biomimetic medium. |
| Contamination | As filter feeders, ascidians harbor a complex microbiome. Preventing the overgrowth of fast-growing bacteria, fungi, and protozoa without harming the ascidian cells is extremely difficult. nih.gov | Development of specific decontamination protocols, isolation of cells from sterile internal tissues, use of novel, targeted antibiotics. |
| Cell Senescence | Primary cells have a finite lifespan and stop dividing after a certain number of passages. The mechanisms that control cell division and aging in ascidians are poorly understood. | Identification and immortalization of stem cell populations, targeted expression of genes that promote cell division (e.g., telomerase). |
| Cell Identity and Characterization | It is often unclear which specific cell type in the culture is responsible for producing the secondary metabolite. Cultures are typically heterogeneous mixtures. | Use of cell-sorting techniques (FACS), single-cell transcriptomics to identify producer cells, development of cell-type-specific markers. |
Until these fundamental challenges are overcome, ascidian cell culture remains a long-term goal rather than a currently viable method for producing research quantities of this compound.
Future Research Directions and Academic Applications of Lepadin H
Exploration of Unexplored Biological Activities and Novel Target Identification
Current research highlights Lepadin H's ability to induce ferroptosis, an iron-dependent form of regulated cell death, in cancer cells. In vitro studies have shown that this compound promotes p53 expression, increases reactive oxygen species (ROS) production and lipid peroxides, reduces levels of SLC7A11 and GPX4, and upregulates ACSL4 expression, all consistent with the induction of ferroptosis through the p53-SLC7A11-GPX4 pathway. acs.orgnih.gov While this activity is a significant finding, the full spectrum of this compound's biological effects remains to be elucidated.
Future research should focus on screening this compound against a wider range of biological targets and in various cellular and in vivo models to uncover additional activities. This could involve high-throughput screening (HTS) against diverse target libraries, including enzymes, receptors, and ion channels, to identify novel interactions. nih.gov Furthermore, investigating its effects on different cell types beyond cancer cells, such as immune cells, neurons, or microbial organisms, could reveal new therapeutic or biological research applications. Lepadin A, another lepadin alkaloid, has shown potential as an inducer of immunogenic cell death and activates innate immune cells, suggesting the lepadin family may possess diverse immunomodulatory properties worth exploring for this compound. mdpi.com
Identifying the precise molecular targets through which this compound exerts its effects, particularly in inducing ferroptosis, is crucial. While the involvement of the p53-SLC7A11-GPX4 pathway has been indicated, further studies are needed to confirm direct protein interactions and downstream signaling cascades. Techniques such as pull-down assays, activity-based protein profiling, and thermal proteome profiling could be employed to identify direct protein targets.
Development of this compound and Its Analogues as Chemical Probes for Biological Research
Chemical probes are small molecules with known mechanisms of action and high selectivity for a specific biological target, used to perturb biological systems and study protein function or validate targets. chemicalprobes.org Given this compound's established activity as a ferroptosis inducer, it holds potential for development as a chemical probe to study the mechanisms and implications of ferroptosis in various biological contexts.
Developing this compound as a chemical probe would involve rigorous characterization of its specificity and potency. This includes determining binding affinities to its targets and assessing its selectivity against off-targets. rsc.org Structure-activity relationship (SAR) studies, discussed in the next section, would be essential to identify minimal structural requirements for ferroptosis induction and to design analogues with improved specificity and potency suitable for probe applications. hkust.edu.hk
This compound or its optimized analogues could be valuable tools for researchers investigating the role of ferroptosis in cancer biology, neurodegeneration, infectious diseases, and other pathological processes. They could be used in cell culture or animal models to selectively induce ferroptosis and study its consequences on cellular behavior, tissue function, and disease progression.
Design and Synthesis of Next-Generation Analogues with Improved Research Utility
The synthesis of this compound and its analogues has been an area of active research, driven by the need for sufficient quantities for biological evaluation and for exploring SARs. hkust.edu.hknih.gov The moderate anticancer activity of natural lepadin products (with IC₅₀ values around 5 μM) suggests room for improvement in potency and selectivity through analogue synthesis. hkust.edu.hk Subtle structural differences within the lepadin family have been shown to significantly influence cytotoxicity, highlighting the importance of analogue synthesis for SAR elucidation. hkust.edu.hk
Future research should focus on the rational design and synthesis of next-generation this compound analogues. This involves modifying specific parts of the this compound structure to improve its potency, selectivity, metabolic stability, and potentially introduce features useful for biological studies, such as fluorescent tags or biotin (B1667282) handles for target identification. Diversity-oriented synthesis approaches can be employed to generate a library of analogues with variations in the decahydroquinoline (B1201275) core and the side chain. hkust.edu.hk
SAR studies using these analogues will be critical to understand how structural modifications impact ferroptosis induction and other biological activities. This knowledge will guide the design of more effective and specific chemical probes or lead compounds.
Integration of Omics Data (e.g., Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding of Its Biological Impact
To gain a comprehensive understanding of how this compound impacts biological systems, integrating omics data is essential. nih.govnih.gov While initial studies have identified key players in the ferroptosis pathway affected by this compound, a systems-level view can reveal broader cellular responses and interconnected pathways. acs.orgnih.gov
Future research should involve treating cells or model organisms with this compound and performing transcriptomics (RNA sequencing), proteomics (mass spectrometry-based protein analysis), and metabolomics (analysis of small molecule metabolites). researchgate.net
Transcriptomics can reveal changes in gene expression profiles in response to this compound, indicating activated or repressed pathways. Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional state of the cell. Metabolomics can highlight alterations in metabolic pathways, which are intimately linked to ferroptosis.
Integrating these diverse datasets using bioinformatics and computational approaches can provide a holistic view of this compound's biological impact, identifying novel pathways involved in its mechanism of action and potential off-target effects. This can also help identify biomarkers of this compound activity or sensitivity.
Potential as a Lead Compound for Pre-clinical Drug Discovery (Strictly Emphasizing Early-Stage Research, Not Clinical Development)
This compound's ability to induce ferroptosis in cancer cells positions it as a potential lead compound for early-stage preclinical drug discovery efforts targeting cancers where ferroptosis sensitivity is a vulnerability. mdpi.comnih.govrsc.org A lead compound is a chemical structure that shows promising biological activity and serves as a starting point for the development of a potential drug candidate. wikipedia.orgupmbiomedicals.comnih.gov
Research in this area would focus on optimizing this compound's properties for potential therapeutic application, strictly within the confines of preclinical research. This includes improving potency against cancer cells, enhancing selectivity for cancer cells over normal cells, and assessing its pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the compound) in preclinical models. frontiersin.org
SAR studies and the synthesis of analogues (as discussed in 10.3) are integral to this process, aiming to develop compounds with improved efficacy and reduced potential for toxicity. hkust.edu.hk In vivo studies in animal models of cancer are necessary to evaluate the antitumor efficacy of this compound and its analogues and to assess their preliminary safety profiles. acs.orgnih.gov It is crucial to emphasize that this research remains strictly at the preclinical stage, focusing on understanding the compound's potential and optimizing its properties before any consideration of clinical development.
Methodological Advancements in the Study of Marine Alkaloids and Related Natural Products
Research into marine alkaloids like this compound also contributes to broader methodological advancements in the study of marine natural products. The challenges associated with isolating sufficient quantities of these compounds from their natural sources often necessitate the development of efficient synthetic routes. unifi.itresearchgate.net
Future research can focus on developing more sustainable and scalable isolation techniques from marine organisms or exploring alternative production methods, such as fermentation with symbiotic microorganisms or aquaculture. rsc.org Advancements in analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, are crucial for the structural characterization of novel marine alkaloids and their metabolites. mdpi.comnih.gov
Furthermore, the study of marine alkaloids drives the development of new synthetic methodologies for constructing complex nitrogen-containing ring systems like the decahydroquinoline core of lepadins. acs.orgresearchgate.netacs.org Green chemistry approaches to synthesis are particularly relevant in this field to minimize environmental impact. hkust.edu.hkunifi.it These methodological advancements benefit the discovery and study of other marine natural products with potential biological activities.
Q & A
Q. What are the key structural features of Lepadin H, and how are they characterized experimentally?
this compound is a marine alkaloid with a decahydroquinoline core and a β-methylthioacrylate side chain. Key structural features include its stereochemistry at C-3, C-5, and C-5′ positions, as well as the long alkyl chain at C-4. Characterization relies on high-resolution mass spectrometry (HRMS) for molecular formula determination (e.g., C₂₄H₄₁NO₃S) and multidimensional NMR (¹H, ¹³C, TOCSY, HMBC) to assign signals for the ester group (δC 164.6), axial cyclic secondary alcohol (δH 5.04), and β-methylthioacrylate moiety (δH 8.07, d, J = 14.9 Hz). Comparative analysis with related Lepadins (e.g., Lepadin D) helps confirm substitutions .
Q. What synthetic strategies are employed for the total synthesis of this compound?
this compound’s synthesis involves stereoselective construction of its cis-decalin core and side chain. A Horner-Wadsworth-Emmons reaction is used to install the E,E-configured side chain, while Dess-Martin oxidation and NaBH₄ reduction invert stereochemistry at critical positions (e.g., C-3). Key intermediates are synthesized via Comins’ triflation and Me₂CuLi coupling for vinyl group addition. Total yields are optimized through stepwise assembly (e.g., C1+C7 strategies) and protection/deprotection sequences .
Q. What biological activities have been reported for this compound, and what assays validate these findings?
this compound exhibits antimalarial activity (IC₅₀ values via parasite viability assays) and ferroptosis induction in cancer cells, validated by lipid peroxidation assays (e.g., C11-BODIPY staining) and glutathione depletion measurements. Its immunomodulatory effects are tested in cytokine profiling (e.g., IL-6, TNF-α suppression) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when assigning stereochemistry in this compound analogs?
Discrepancies in NMR or MS data (e.g., unexpected NOE correlations) require comparative synthetic approaches . For instance, synthesizing epimers (e.g., 5′-epi-Lepadin H) and comparing their ¹H NMR spectra (e.g., δH 1.93–1.75 ppm region) clarifies stereochemical assignments. Conformational analysis (DFT calculations) identifies hydrogen-bonding patterns influencing spectral differences. Cross-validation with X-ray crystallography or optical rotation data ([α]D) further reduces ambiguity .
Q. What experimental designs are critical for studying this compound’s ferroptosis-inducing mechanism?
Mechanistic studies require:
- Genetic knockout models (e.g., GPX4⁻/− cells) to confirm ferroptosis dependency.
- Metabolomic profiling (LC-MS) to track lipid peroxidation products (e.g., 4-HNE).
- Inhibitor rescue experiments (e.g., ferrostatin-1) to reverse cell death.
- Transcriptomic analysis (RNA-seq) to identify downstream targets (e.g., SLC7A11). Controls must include non-ferroptotic cell lines and iron chelators (e.g., deferoxamine) .
Q. How do structural modifications in this compound derivatives affect bioactivity, and what methodologies optimize SAR studies?
Structure-activity relationship (SAR) studies involve:
- Side-chain truncation (e.g., shortening the C10 alkyl chain) to assess hydrophobicity requirements.
- Stereochemical inversion (e.g., C-5′ R vs. S) via chiral auxiliaries or asymmetric catalysis.
- Functional group replacement (e.g., substituting β-methylthioacrylate with acrylate). Bioactivity is quantified using dose-response curves (IC₅₀) and selectivity indices (e.g., cancer vs. normal cell lines). Molecular docking (e.g., with GPX4 or malaria PfATP4) predicts binding modes .
Q. What analytical challenges arise in comparing this compound’s synthetic and natural isolates, and how are they addressed?
Synthetic batches may differ in stereochemical purity or side-chain geometry . Techniques include:
- Chiral HPLC to separate enantiomers.
- Circular dichroism (CD) to verify absolute configuration.
- Isotopic labeling (e.g., ¹³C-glucose feeding in natural isolates) to trace biosynthetic pathways. Discrepancies in bioactivity require batch-to-batch reproducibility assays and contaminant screening (e.g., LC-HRMS for byproducts) .
Methodological Considerations
- Data Contradiction Analysis : Use Bayesian statistical models to weigh conflicting bioactivity data (e.g., antimalarial vs. cytotoxic effects) and identify confounding variables (e.g., solvent polarity in assays) .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., full NMR parameters, HRMS spectra in supplementary data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
